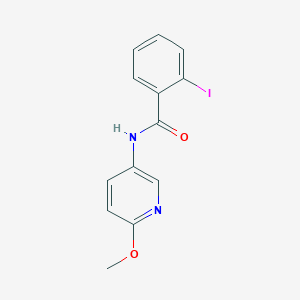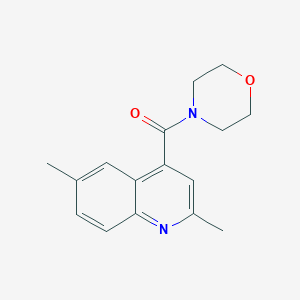
2,6-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide is a chemical compound that has been widely studied in the field of scientific research. This compound is also known as JNJ-10198409 and has been found to have potential applications in various fields, including cancer research, neuroscience, and immunology.
作用机制
The mechanism of action of 2,6-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide involves the inhibition of specific proteins that are involved in various cellular processes. In cancer cells, it has been found to inhibit the activity of a protein called Aurora kinase A, which is involved in cell division. In neurodegenerative diseases, it has been found to inhibit the activity of a protein called glycogen synthase kinase-3 beta, which is involved in the formation of beta-amyloid plaques in the brain. In immunology, it has been found to modulate the activity of immune cells by targeting specific proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,6-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide are dependent on the specific application. In cancer research, it has been found to inhibit the growth of cancer cells and induce cell death. In neuroscience, it has been found to improve cognitive function and reduce the formation of beta-amyloid plaques in the brain. In immunology, it has been found to modulate the activity of immune cells and reduce inflammation.
实验室实验的优点和局限性
The advantages of using 2,6-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide in lab experiments include its specificity and potency in targeting specific proteins. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.
未来方向
There are several future directions for the study of 2,6-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide. In cancer research, it could be further studied as a potential treatment for various types of cancer. In neuroscience, it could be studied as a potential treatment for other neurodegenerative diseases. In immunology, it could be studied as a potential treatment for autoimmune diseases. Additionally, further studies are needed to determine the safety and efficacy of this compound in human trials.
合成方法
The synthesis of 2,6-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide involves the reaction of 2,6-dimethylquinoline-4-carboxylic acid with pyridine-2-carboxyaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using column chromatography to obtain pure 2,6-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide.
科学研究应用
2,6-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide has been found to have potential applications in various fields of scientific research. In cancer research, it has been shown to inhibit the growth of cancer cells by targeting specific proteins. In neuroscience, it has been found to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In immunology, it has been shown to have potential as an immunomodulatory agent.
属性
IUPAC Name |
2,6-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-12-6-7-17-15(9-12)16(10-13(2)21-17)18(22)20-11-14-5-3-4-8-19-14/h3-10H,11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHAQCUHBHAAGCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-methyl-6H-isoquinolino[2,3-a]quinazoline-5,12-dione](/img/structure/B7465630.png)
![2-[benzyl(methyl)amino]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide](/img/structure/B7465639.png)
![2-methyl-N-[(2-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7465651.png)
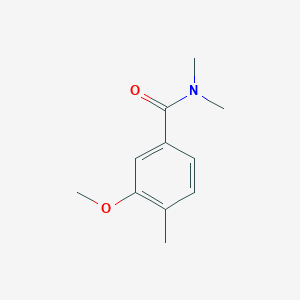

![3-[(E)-3-phenylprop-2-enyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7465672.png)
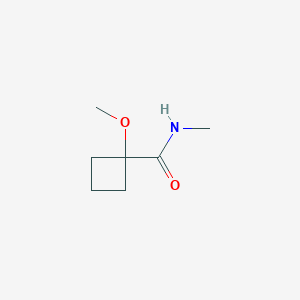
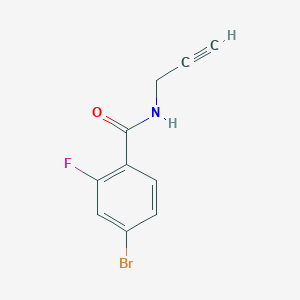
![[4-(3,4-Dimethylphenyl)sulfonylpiperazin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone](/img/structure/B7465709.png)
![6-chloro-N-propan-2-ylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B7465713.png)
![N-[[4-(3-methylpiperidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7465720.png)
